

The Multifaceted Biological Activities of 4-Allyl-2,6-dimethoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: **4-Allyl-2,6-dimethoxyphenol**

Cat. No.: **B1196327**

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Introduction: **4-Allyl-2,6-dimethoxyphenol**, also known as methoxyeugenol, is a naturally occurring phenolic compound found in various plants.^[1] It is of significant interest to the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on **4-Allyl-2,6-dimethoxyphenol**, focusing on its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its biological effects, underlying mechanisms of action, and relevant experimental methodologies.

Physicochemical Properties

4-Allyl-2,6-dimethoxyphenol is a colorless to pale yellow/green liquid that may solidify.^[1] It is soluble in fats and organic solvents but insoluble in water.^{[1][2]}

Property	Value	Reference
CAS Number	6627-88-9	[1][2]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[2][3]
Molecular Weight	194.23 g/mol	[1][3]
Density	~1.092 g/mL	[1]
Refractive Index	~1.548	[1]
Synonyms	Methoxyeugenol, 2,6-Dimethoxy-4-allylphenol, 4-Allylsyringol	[2][4]

Core Biological Activities

Extensive research has demonstrated that **4-Allyl-2,6-dimethoxyphenol** exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Antioxidant Activity

The phenolic structure of **4-Allyl-2,6-dimethoxyphenol**, with its hydroxyl and methoxy groups, contributes significantly to its potent antioxidant properties.[1] It effectively scavenges free radicals and inhibits lipid peroxidation, in some cases demonstrating activity greater than or equal to that of α -tocopherol and eugenol.[1]

Quantitative Antioxidant Data:

Assay	Compound/Derivative	IC50 / Activity	Reference
Lipid Peroxidation Inhibition	4-Allyl-2,6-dimethoxyphenol	> α -tocopherol	[1]
Antioxidation in Lipid Model	4-Allyl-2,6-dimethoxyphenol	\geq eugenol	[1]

Anti-inflammatory Activity

4-Allyl-2,6-dimethoxyphenol has demonstrated notable anti-inflammatory properties. Its mechanism of action is linked to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators. Related phenolic compounds have been shown to reduce levels of nitric oxide (NO), TNF-α, IL-6, and IL-1β by inhibiting iNOS and COX-2 activity in LPS-induced inflammation models.

Anticancer Activity

The anticancer potential of **4-Allyl-2,6-dimethoxyphenol** and its derivatives has been investigated against various cancer cell lines. It has been shown to inhibit cancer cell growth and induce apoptosis. One of its key mechanisms involves the regulation of the p53/p21 pathway, which is crucial for cell cycle control and apoptosis.[1][5]

Quantitative Anticancer Data:

Cell Line	Compound/Derivative	IC50	Reference
MCF-7 (Breast Cancer)	4-Allyl-2-methoxyphenyl propionate	0.400 µg/mL	[6]
MCF-7 (Breast Cancer)	4-Allyl-2-methoxyphenyl butanoate	5.73 µg/mL	[6]
MCF-7 (Breast Cancer)	4-Allyl-2-methoxyphenyl isobutanoate	1.29 µg/mL	[6]
SW480 (Colon Cancer)	(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol	12.3 µg/ml	[6]
HCT116 (Colon Cancer)	(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol	15.7 µg/ml	[6]

Antimicrobial Activity

4-Allyl-2,6-dimethoxyphenol exhibits broad-spectrum antimicrobial activity against various microorganisms. The presence of the allyl and methoxy groups is thought to contribute to its ability to penetrate bacterial membranes, particularly in Gram-positive bacteria.^[1] It has shown inhibitory activity against *Staphylococcus aureus* and Sialidase A/B.^[2]

Neuroprotective Effects

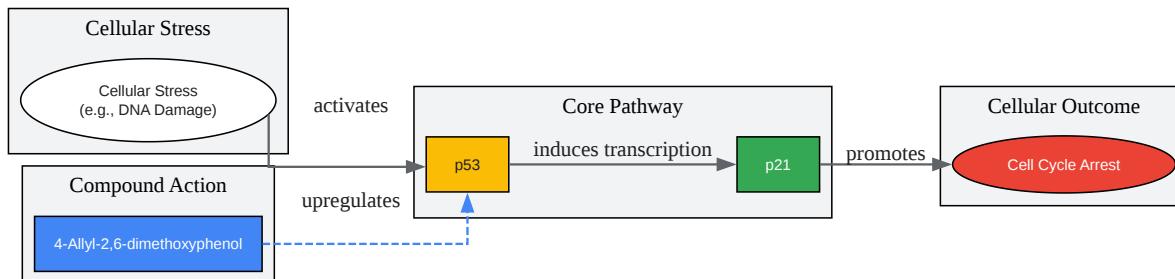
Recent studies have highlighted the promising neuroprotective and antiseizure properties of **4-Allyl-2,6-dimethoxyphenol**.^[1] In preclinical models, its acute administration increased the latency to seizures, reduced seizure duration and intensity, and decreased mortality.^{[1][7]} Electroencephalographic (EEG) analysis revealed that the compound can alter brainwave patterns, suggesting a mechanism involving the modulation of central nervous system activity.^{[1][7]}

Signaling Pathways and Mechanisms of Action

The diverse biological effects of **4-Allyl-2,6-dimethoxyphenol** are mediated through its interaction with multiple cellular signaling pathways.

p53/p21 Signaling Pathway in Cancer

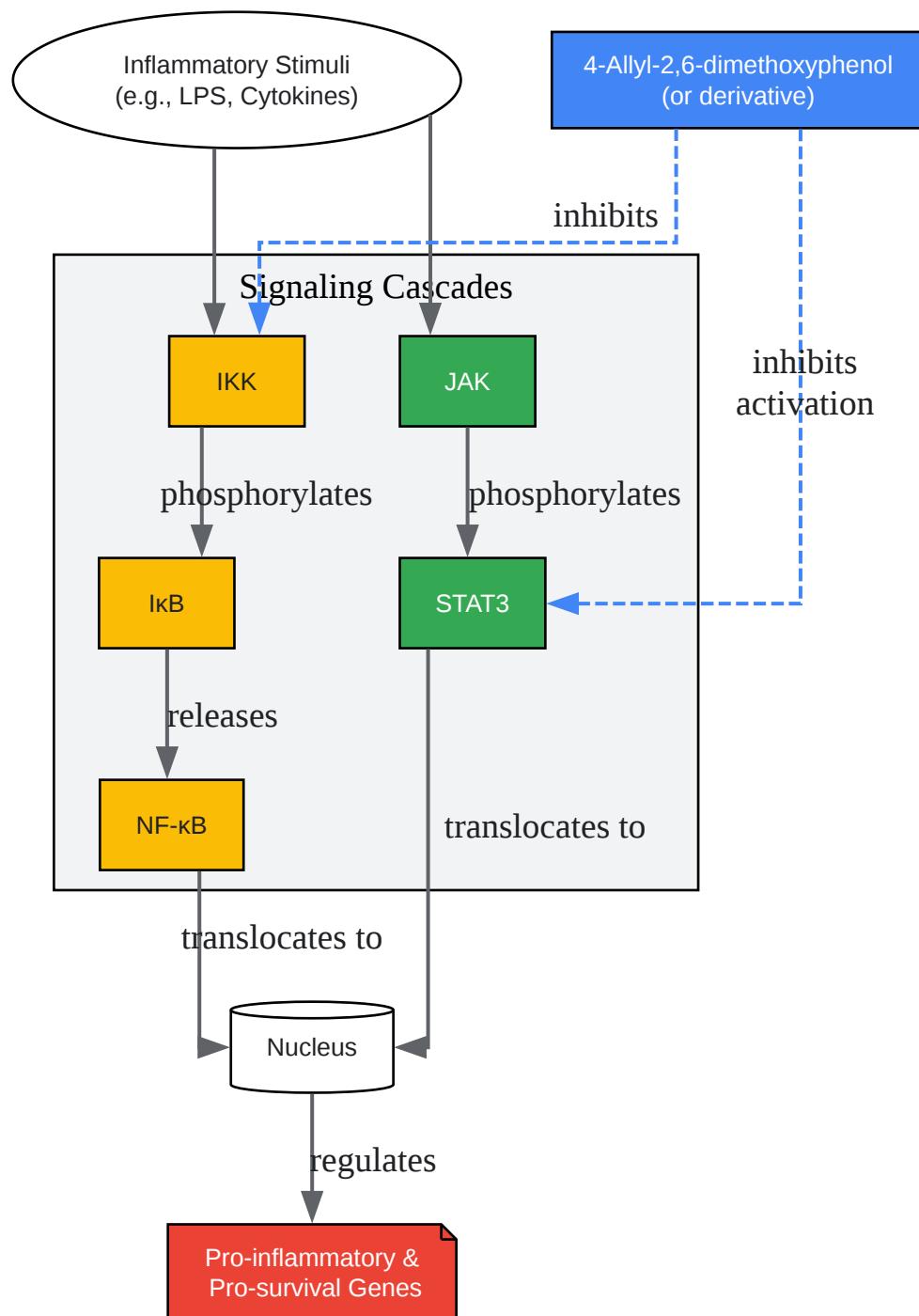
In the context of cancer, **4-Allyl-2,6-dimethoxyphenol** has been shown to modulate the p53/p21 pathway.^{[1][5]} The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Upon activation by cellular stress, p53 can induce cell cycle arrest, apoptosis, or senescence. One of its key downstream targets is p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest. By upregulating p53 and subsequently p21, **4-Allyl-2,6-dimethoxyphenol** can halt the proliferation of cancer cells.

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p53/p21 signaling pathway modulation.

NF-κB and STAT3 Signaling in Inflammation and Cancer

The anti-inflammatory and anticancer effects of related phenolic compounds often involve the inhibition of the NF-κB and STAT3 signaling pathways. NF-κB is a key regulator of the inflammatory response, and its aberrant activation is linked to many chronic inflammatory diseases and cancers. Similarly, STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, a derivative, has been shown to suppress the DNA binding activity of both STAT3 and NF-κB.^[8]



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Inhibition of NF-κB and STAT3 pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of **4-Allyl-2,6-dimethoxyphenol**.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
- Procedure:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare various concentrations of **4-Allyl-2,6-dimethoxyphenol** in methanol.
 - In a 96-well plate, add a specific volume of the compound solution to the DPPH solution.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

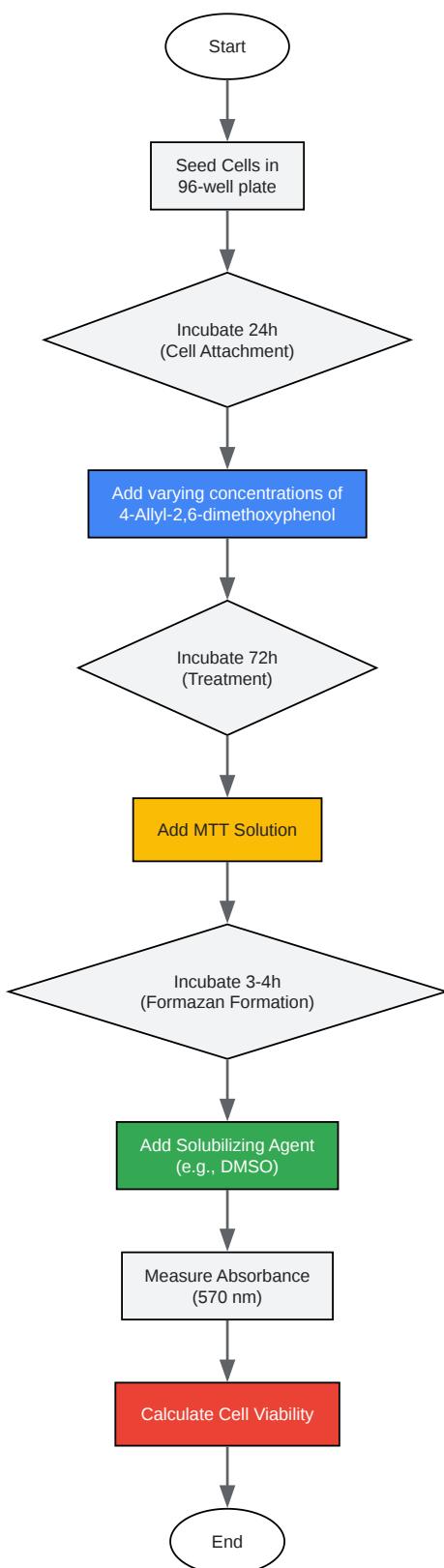
- Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation ($\text{ABTS}^{\bullet+}$), resulting in a decrease in absorbance.
- Procedure:
 - Prepare the $\text{ABTS}^{\bullet+}$ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
 - Dilute the $\text{ABTS}^{\bullet+}$ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

- Add a specific volume of the **4-Allyl-2,6-dimethoxyphenol** solution to the diluted ABTS^{•+} solution.
- After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- The percentage of inhibition is calculated similarly to the DPPH assay.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

- Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified.
- Procedure (for MCF-7 cells):
 - Seed MCF-7 cells in a 96-well plate at a density of approximately 8×10^3 cells per well and incubate for 24 hours to allow attachment.[2]
 - Treat the cells with varying concentrations of **4-Allyl-2,6-dimethoxyphenol** (e.g., 6.25, 12.5, 25, 50, 100, 200 μ g/mL) and incubate for a specified period (e.g., 72 hours).[2][6]
 - Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. [2]
 - Remove the medium and dissolve the formazan crystals in a solubilizing agent like DMSO.
 - Measure the absorbance at a wavelength of 570 nm.
 - Calculate cell viability as a percentage of the untreated control.

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Experimental workflow for the MTT assay.

Anti-inflammatory Assay

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

- Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
- Procedure:
 - Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of **4-Allyl-2,6-dimethoxyphenol** for a specified time (e.g., 1-2 hours).
 - Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours to induce an inflammatory response.
 - Collect the cell culture supernatant.
 - Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
 - After a short incubation, measure the absorbance at 540-550 nm.
 - Quantify the nitrite concentration using a sodium nitrite standard curve.

Conclusion: **4-Allyl-2,6-dimethoxyphenol** is a promising natural compound with a remarkable spectrum of biological activities. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, underpinned by its influence on critical cellular signaling pathways, make it a strong candidate for further investigation in the development of novel therapeutic agents. The experimental protocols detailed herein provide a foundation for researchers to further explore and validate the therapeutic potential of this versatile molecule. Future research should focus on in vivo efficacy, bioavailability, and safety profiling to translate the promising in vitro findings into clinical applications.

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